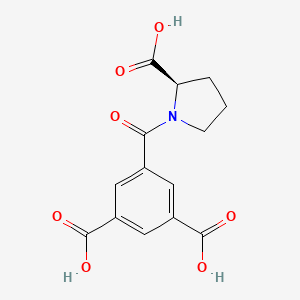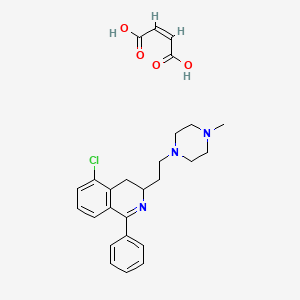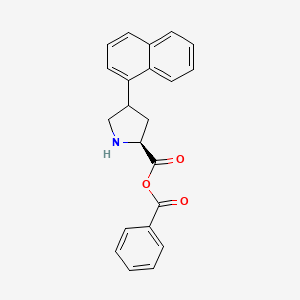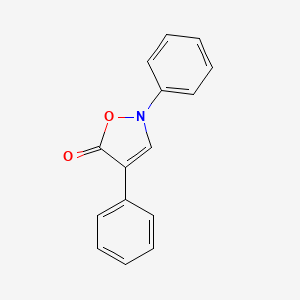![molecular formula C10H9NO5 B12885640 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzoxazole derivatives. These products have diverse applications in medicinal chemistry and industrial processes .
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol include other benzoxazole derivatives such as:
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-thiol
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-amine .
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-hydroxy-2-[7-(hydroxymethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H9NO5/c12-4-5-2-1-3-6-8(5)16-9(11-6)7(13)10(14)15/h1-3,7,12-13H,4H2,(H,14,15) |
InChI Key |
IORWNZNRWUNFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)








